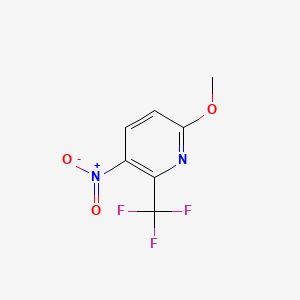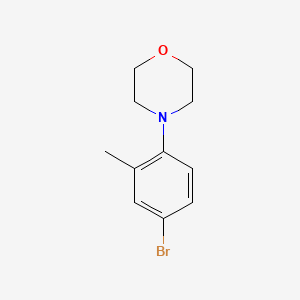![molecular formula C10H4F6N2O B568985 N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 1155800-45-5](/img/structure/B568985.png)
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C12H9F3N2O . It is also known by other names such as N-methacryloyl-4-cyano-3-trifluoromethylaniline .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a more detailed analysis, techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.21 g/mol . It has a melting point of 143°C and is a white crystalline powder . Other properties such as solubility and density can also be determined .Scientific Research Applications
Synthesis and Applications in Fluorine Chemistry : Banks, Besheesh, and Tsiliopoulos (1996) explored the use of a related compound, Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], as an electrophilic fluorinating agent. They demonstrated its effectiveness in fluorinating various organic compounds under mild conditions, highlighting the potential utility of trifluoroacetamide derivatives in organic synthesis and fluorine chemistry (Banks, Besheesh, & Tsiliopoulos, 1996).
Crystal Structure and Spectroscopic Studies : Priyanka et al. (2022) reported on the synthesis, crystal structure, and spectroscopic details of a phenylpyrazole-based insecticide, a derivative of trifluoroacetamide. This study provides insights into the structural characteristics of such compounds (Priyanka et al., 2022).
Facile Synthesis and Environmental Benefits : Wang et al. (2014) described the synthesis of a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, emphasizing the advantages of the synthesis method, such as high yield and environmental friendliness (Wang et al., 2014).
Synthesis of Novel Heterocyclic Compounds : Shaaban (2017) explored the synthesis of various heterocyclic compounds incorporating a trifluoroacetamide moiety. This research expands the utility of trifluoroacetamide derivatives in the development of new chemical entities (Shaaban, 2017).
Insecticidal, Repellent, and Fungicidal Properties : Tsikolia et al. (2013) synthesized and evaluated the properties of twenty trifluoromethylphenyl amides as insecticides and repellents. This study underscores the potential of trifluoroacetamide derivatives in developing new pest control agents (Tsikolia et al., 2013).
Pharmaceutical Applications and Metabolism : Goda et al. (2006) investigated the metabolism of Flutamide, a compound containing a similar trifluoromethylphenyl group, in the context of prostate cancer treatment. Understanding the metabolic pathways of such compounds is crucial for pharmaceutical development and safety (Goda et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7-3-6(2-1-5(7)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWLBKVUGJDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)




